N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes a benzofuran ring, a chlorobenzoyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran ring, followed by the introduction of the chlorobenzoyl group and the methylbenzamide moiety. Common reagents used in these reactions include chlorobenzoyl chloride, benzofuran, and methylbenzamide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide can be compared with other similar compounds, such as:
N-(2-chlorobenzoyl)indoles: These compounds share structural similarities and may exhibit similar chemical and biological properties.
Benzofuran derivatives: Compounds with a benzofuran ring often have comparable reactivity and applications in various fields.
Chlorobenzoyl compounds: These compounds contain the chlorobenzoyl group and may have analogous chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16ClNO3 |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H16ClNO3/c1-14-6-2-3-7-17(14)23(27)25-20-18-8-4-5-9-19(18)28-22(20)21(26)15-10-12-16(24)13-11-15/h2-13H,1H3,(H,25,27) |
InChI Key |
ZKSWXKZKBKOXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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